An In-depth Technical Guide to (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: Chemical Properties and Structure
An In-depth Technical Guide to (1R)-1-(4-Fluorophenyl)propylamine Hydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, a chiral amine that serves as a valuable building block in pharmaceutical research and development. This document is intended to be a resource for researchers and scientists engaged in drug discovery and development, offering detailed information on the compound's characteristics, analytical methodologies, and a logical workflow for its characterization.
Chemical Properties and Structure
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral primary amine hydrochloride salt. The presence of a fluorine atom on the phenyl ring and a chiral center at the first carbon of the propyl chain confers specific properties that are of interest in medicinal chemistry. Fluorination can enhance metabolic stability and binding affinity, while the specific stereoisomer (1R) allows for stereoselective interactions with biological targets.
Chemical Structure
The structural details of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (1R)-1-(4-fluorophenyl)propan-1-amine;hydrochloride[1] |
| Molecular Formula | C₉H₁₃ClFN[1] |
| Canonical SMILES | CC--INVALID-LINK--C1=CC=C(F)C=C1.Cl[1] |
| InChI | InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m1./s1[1] |
| InChI Key | SNOAOHJQSMWUAH-SBSPUUFOSA-N[1] |
| CAS Number | 1169576-95-7[1] |
Physicochemical Properties
A summary of the key physicochemical properties of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride is provided below. It is important to note that while some data for the specific compound is available, other values are estimated based on structurally similar compounds like propylamine hydrochloride.
| Property | Value | Source |
| Molecular Weight | 189.66 g/mol [1] | Fluorochem |
| Appearance | White to off-white solid (typical for similar compounds) | N/A |
| Melting Point | Not available (Propylamine hydrochloride: 160-162 °C) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in water (based on propylamine hydrochloride) | N/A |
| pKa | Not available (amine pKa's are typically in the range of 9-11) | N/A |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride are crucial for its application in research. Below are representative methodologies based on common organic synthesis and analytical chemistry techniques.
Synthesis
A common route for the synthesis of chiral amines like (1R)-1-(4-Fluorophenyl)propylamine involves the reductive amination of a corresponding ketone.
Protocol: Reductive Amination of 4'-Fluoropropiophenone
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Reaction Setup: To a solution of 4'-fluoropropiophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a chiral amine source or a chiral auxiliary.
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Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine.
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Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a chiral catalyst (e.g., a rhodium-based catalyst with a chiral ligand) to stereoselectively reduce the imine to the desired (1R)-amine.
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Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.
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Isolation: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (1R)-1-(4-Fluorophenyl)propylamine hydrochloride.
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum is used to confirm the presence of all protons and their respective chemical environments. For (1R)-1-(4-Fluorophenyl)propylamine hydrochloride, one would expect to see signals corresponding to the aromatic protons (split due to fluorine coupling), the methine proton adjacent to the nitrogen and the phenyl ring, the methylene protons of the ethyl group, and the methyl protons. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.
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¹⁹F NMR (Fluorine NMR): A ¹⁹F NMR spectrum will show a signal for the fluorine atom, and its coupling to adjacent aromatic protons can further confirm the structure.
2.2.2. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the compound.
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Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is used.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.
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Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
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Procedure: A solution of the sample is injected onto the column, and the retention times of the two enantiomers are compared to those of a racemic standard to determine the enantiomeric excess (% ee).
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of (1R)-1-(4-Fluorophenyl)propylamine hydrochloride.
Conclusion
(1R)-1-(4-Fluorophenyl)propylamine hydrochloride is a key chiral intermediate with significant potential in the development of new therapeutic agents. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and representative experimental protocols for its synthesis and analysis. The presented logical workflow for characterization offers a systematic approach for researchers to ensure the quality and integrity of this compound in their research endeavors. A thorough understanding and application of these principles are paramount for the successful utilization of this molecule in drug discovery and development.
